![molecular formula C15H17NO2 B6249386 tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1073191-24-8](/img/no-structure.png)
tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a derivative of indole-1-carboxylic acid, which has been reported to have a variety of biological activities. In particular, tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate has been studied for its potential applications as an anti-cancer agent, as well as for its ability to induce apoptosis in cancer cells.
Scientific Research Applications
Cancer Treatment
Indole derivatives, including tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate, have been recognized for their potential in treating various types of cancer. They exhibit properties that can inhibit the growth of cancer cells and may be used in chemotherapy drugs .
Microbial Infection Therapy
These compounds have shown effectiveness against microbial infections. Their application in developing new antibiotics and antifungal agents is a significant area of research, especially with the rising concern of antibiotic resistance .
Neurological Disorders
Research suggests that indole derivatives can play a role in treating neurological disorders. Their interaction with neural pathways and receptors can be harnessed to develop treatments for conditions such as depression and anxiety .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of indole derivatives make them suitable candidates for developing drugs to treat pain and inflammation. This includes conditions like arthritis and other inflammatory diseases .
Antipsychotic Medications
The structure of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate allows it to interact with brain chemistry in a way that can be beneficial for treating psychoses. It holds promise for the development of new antipsychotic medications .
Organic Semiconducting Materials
Beyond medical applications, these compounds have also found use in the field of organic electronics. Their unique structure can be utilized in constructing aza-annulated organic semiconducting materials, which are crucial for various electronic devices .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that can impact cell biology .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate . For instance, the compound’s storage temperature is recommended to be 4°C , indicating that temperature could affect its stability and efficacy.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate involves the reaction of 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The resulting ester is then deprotected using a strong acid to yield the final product.", "Starting Materials": [ "5-ethynyl-2,3-dihydro-1H-indole-1-carboxylic acid", "tert-butyl chloroformate", "base", "strong acid" ], "Reaction": [ "Step 1: Add tert-butyl chloroformate to a solution of 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylic acid in the presence of a base such as triethylamine or pyridine.", "Step 2: Stir the reaction mixture at room temperature for several hours until complete conversion of the acid to the tert-butyl ester is achieved.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the tert-butyl ester.", "Step 5: Add a strong acid such as hydrochloric acid or sulfuric acid to the tert-butyl ester in a suitable solvent such as methanol or ethanol.", "Step 6: Stir the reaction mixture at room temperature for several hours until complete deprotection of the ester is achieved.", "Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the final product, tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate." ] } | |
CAS RN |
1073191-24-8 |
Product Name |
tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 |
Purity |
95 |
Origin of Product |
United States |
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